1-Boc-7-azaindole

Catalog No.
S769184
CAS No.
138343-77-8
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-7-azaindole

CAS Number

138343-77-8

Product Name

1-Boc-7-azaindole

IUPAC Name

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3

InChI Key

SGZMGGUBXZBVPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2

Organic Synthesis Building Block:

1-Boc-7-azaindole serves as a valuable building block for the synthesis of more complex organic molecules due to its unique structure and functional groups. The Boc (tert-butoxycarbonyl) protecting group safeguards the reactive amine functionality, allowing for further modifications at other positions of the molecule. This makes 1-Boc-7-azaindole a versatile intermediate in the construction of various heterocyclic compounds, including pharmaceuticals, natural products, and functional materials. Source: Sigma-Aldrich product page for 1-Boc-7-azaindole:

Medicinal Chemistry Applications:

The azaindole core structure present in 1-Boc-7-azaindole is found in numerous biologically active molecules exhibiting diverse pharmacological properties. Researchers have explored the potential of 1-Boc-7-azaindole derivatives as:

  • Anti-cancer agents: Studies suggest that specific derivatives of 1-Boc-7-azaindole possess anti-proliferative activity against various cancer cell lines. [Source: 1-(N-(4-Methoxyphenyl)sulfamoyl)-7-azaindole, a novel class of potent and selective Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, Volume 17, Issue 12, 2007, Pages 3478-3482]
  • Anti-inflammatory agents: Research suggests that certain derivatives of 1-Boc-7-azaindole exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. [Source: Design, synthesis, and biological evaluation of novel 2-(substituted phenyl)-7-azaindoles as selective COX-2 inhibitors, European Journal of Medicinal Chemistry, Volume 44, Issue 12, 2009, Pages 5352-5360]

1-Boc-7-azaindole is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom in the 1-position of the 7-azaindole structure. The molecular formula of 1-Boc-7-azaindole is C₁₁H₁₄N₂O₂, and it features a bicyclic structure that includes a pyrrole-like ring fused to a pyridine-like ring. This compound is notable for its ability to participate in various

1-Boc-7-azaindole can undergo several chemical transformations:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 7-azaindole, which can then participate in further reactions such as cross-coupling or nucleophilic substitutions .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at different positions on the azaindole framework .
  • Functionalization: The nitrogen atoms in the structure enable functionalization through electrophilic aromatic substitution or nucleophilic addition reactions .

The biological activity of 1-Boc-7-azaindole and its derivatives has been explored in various studies. Compounds containing the azaindole framework have shown promise as inhibitors of several kinases, which are critical targets in cancer therapy. For instance, derivatives have been evaluated for their ability to inhibit Aurora kinases, which are involved in cell division and are often overexpressed in tumors .

Several methods have been developed for synthesizing 1-Boc-7-azaindole:

  • One-Pot Synthesis: A practical one-pot synthesis has been reported that involves selective methylation followed by nucleophilic attack using various nucleophiles .
  • Palladium-Catalyzed Reactions: Synthesis through palladium-catalyzed cross-coupling reactions has been frequently employed to introduce substituents at specific positions on the azaindole ring .
  • Base-Mediated Reactions: Recent studies have shown that base-mediated reactions can selectively generate 7-azaindoles from precursors under controlled conditions, enhancing yield and selectivity .

1-Boc-7-azaindole has several applications:

  • Drug Development: Its derivatives are being explored as potential therapeutic agents targeting cancer and other diseases due to their kinase inhibition properties .
  • Chemical Probes: Compounds derived from 1-Boc-7-azaindole are used as chemical probes in biological research to study protein interactions and signaling pathways .

Interaction studies involving 1-Boc-7-azaindole derivatives have focused on their binding affinities to various biological targets, particularly kinases. Molecular docking studies have been utilized to predict binding modes and affinities, providing insights into how modifications to the azaindole structure can enhance biological activity .

Several compounds share structural similarities with 1-Boc-7-azaindole. These include:

Compound NameStructure TypeUnique Features
7-AzaindoleAzaindoleLacks protecting group; more reactive
5-AzaindoleAzaindoleSubstituted at position 5; different reactivity
6-AzaindoleAzaindoleSubstituted at position 6; distinct properties
1-Methyl-7-azaindoleAzaindole derivativeMethyl group at position 1 alters reactivity

Uniqueness of 1-Boc-7-Azaindole:
The presence of the Boc protecting group allows for selective reactions that would not be possible with unprotected azaindoles. This feature makes it particularly useful in synthetic organic chemistry and drug development contexts.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Boc-7-azaindole

Dates

Last modified: 08-15-2023

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